molecular formula C11H22O5S B13785938 1-Methoxy-1-oxodecane-2-sulfonic acid CAS No. 64131-26-6

1-Methoxy-1-oxodecane-2-sulfonic acid

Cat. No.: B13785938
CAS No.: 64131-26-6
M. Wt: 266.36 g/mol
InChI Key: QURGWARQWBLYFU-UHFFFAOYSA-N
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Description

1-Methoxy-1-oxodecane-2-sulfonic acid (CAS 6617-72-7) is an organic compound with the molecular formula C11H22O5S and a molecular weight of 266.35 g/mol . This sulfonic acid ester serves as a versatile chemical intermediate in research and development, particularly in the synthesis of more complex fine chemicals . Its structure, featuring both ester and sulfonic acid functional groups, makes it a candidate for investigations in surfactant chemistry and the development of specialized organic molecules . Key physical properties of this compound include a high boiling point of approximately 485.5°C at 760 mmHg and a density of 1.384 g/cm³ . Available purities range from 85.0% to 99.8%, and it is typically supplied in sealed foil aluminium bags or vacuum packing to ensure stability . Researchers can utilize this compound for process development, scale-up production, and custom synthesis projects within a laboratory setting . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64131-26-6

Molecular Formula

C11H22O5S

Molecular Weight

266.36 g/mol

IUPAC Name

1-methoxy-1-oxodecane-2-sulfonic acid

InChI

InChI=1S/C11H22O5S/c1-3-4-5-6-7-8-9-10(11(12)16-2)17(13,14)15/h10H,3-9H2,1-2H3,(H,13,14,15)

InChI Key

QURGWARQWBLYFU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)OC)S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Synthetic Reaction Pathways for 1-Methoxy-1-oxodecane-2-sulfonic acid

The primary synthetic pathway to this compound logically proceeds through two key transformations: the esterification of decanoic acid to form methyl decanoate (B1226879), followed by the direct sulfonation at the alpha-carbon (C-2) of the ester.

The initial step is the esterification of decanoic acid with methanol (B129727). This reaction is typically acid-catalyzed. The subsequent and more challenging step is the regioselective introduction of a sulfonic acid group at the C-2 position of the methyl decanoate backbone. Direct sulfonation of fatty acid methyl esters is a known industrial process, commonly achieved using sulfur trioxide (SO₃) in a falling film reactor. The reaction mechanism involves the formation of an intermediate which then rearranges to the final product. researchgate.netscribd.com The process requires careful control of reaction conditions, such as temperature and molar ratios, to maximize the yield of the desired alpha-sulfonated product and minimize the formation of byproducts like di-salts. scribd.comgoogle.com

An alternative pathway involves the derivatization of the decanoic acid scaffold prior to sulfonation. For instance, the alpha-carbon can be halogenated, typically via the Hell-Volhard-Zelinsky reaction on the acyl halide, to introduce a good leaving group. Subsequent nucleophilic substitution with a sulfite (B76179) salt, such as sodium sulfite, would then yield the target sulfonic acid after esterification.

Catalysis is pivotal for enhancing the efficiency and selectivity of both the esterification and sulfonation steps.

For the esterification of decanoic acid, while traditional mineral acids like sulfuric acid are effective, modern approaches favor heterogeneous catalysts to simplify purification and minimize waste. Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offer high catalytic activity under mild conditions and can be easily recovered and reused. nih.gov Another advanced catalytic system involves Brønsted acidic ionic liquids, which can facilitate the reaction at room temperature under solvent-free conditions, providing excellent yields and catalyst recyclability. researchgate.net

Catalysis in the direct alpha-sulfonation of methyl decanoate primarily revolves around managing the highly reactive sulfonating agent, sulfur trioxide (SO₃). The reaction is typically performed without a catalyst but requires specialized reactors to ensure rapid heat and mass transfer. researchgate.net The process involves a complex series of reactions where an initial adduct is formed between the ester and SO₃, which then undergoes rearrangement. google.com Post-sulfonation aging at elevated temperatures is crucial to complete the conversion. scribd.comgoogle.com

Below is an illustrative table comparing different catalytic approaches for the esterification step.

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Catalyst Reusability
Sulfuric Acid (H₂SO₄)656>95No
Dowex 50W-X8 (H⁺ form)65499High
Acidic Ionic Liquid25592High
No Catalyst (Thermal)>16024LowN/A

This table is illustrative and presents typical data for fatty acid esterification to highlight the advantages of different catalytic strategies.

The introduction of the sulfonic acid group at the C-2 position of 1-methoxy-1-oxodecane creates a chiral center. Achieving stereochemical control to produce a single enantiomer of the final product is a significant synthetic challenge that is of great interest for applications where enantiomeric purity is critical.

Direct sulfonation methods typically produce a racemic mixture, as the reaction does not differentiate between the two enantiotopic faces of the alpha-carbon. Therefore, stereoselective synthesis would likely require an alternative, multi-step approach. One hypothetical strategy involves the use of a chiral auxiliary. The decanoic acid could be coupled to a chiral alcohol, forming an ester. The enolate of this chiral ester could then be reacted with a sulfonating agent. The steric bulk of the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to a diastereoselective sulfonation. Subsequent removal of the chiral auxiliary and esterification with methanol would yield the desired enantiomerically enriched product.

Another approach could be through kinetic resolution of the racemic sulfonic acid, or by employing advanced asymmetric catalytic methods that are yet to be specifically developed for this class of substrate. Research into the stereoselective synthesis of alpha-functionalized esters is an active area, but its application to direct alpha-sulfonation remains a frontier. flinders.edu.aunih.gov

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable industrial processes. Key areas of focus include the use of renewable feedstocks, atom-economical reactions, and the reduction of hazardous waste.

Renewable Feedstocks : The use of decanoic acid derived from bio-based sources is a primary green consideration, which is discussed further in section 2.2.1.

Catalysis : As mentioned in 2.1.1, employing reusable solid acid catalysts or ionic liquids for esterification instead of corrosive mineral acids aligns with green principles by simplifying workup and reducing waste streams. nih.govresearchgate.net

Energy Efficiency : The direct sulfonation process is highly exothermic. researchgate.net Designing energy-efficient reactors and heat exchange systems is critical for large-scale production. Microwave-assisted synthesis is another potential green approach for the esterification step, as it can significantly reduce reaction times and energy consumption.

Safer Reagents : While sulfur trioxide is highly effective, it is also hazardous. Research into alternative, easier-to-handle sulfonation agents or SO₂ surrogates could provide a safer process. nih.gov For example, electrochemical methods using potassium metabisulfite (B1197395) as a sulfur dioxide source have been explored for synthesizing other sulfonate esters under mild conditions. researchgate.net

Waste Reduction : The ideal synthesis would have high atom economy, generating minimal byproducts. The direct sulfonation of methyl decanoate is, in principle, an atom-economical addition reaction. However, side reactions can lead to the formation of colored impurities and di-salts, requiring subsequent bleaching and purification steps which generate waste. scribd.com Optimizing reaction conditions to prevent these side reactions is a key aspect of green process development. google.com

Exploration of Novel Precursors and Starting Materials

Decanoic acid (also known as capric acid) is a saturated fatty acid that can be sourced from renewable biomass, positioning it as a sustainable precursor. It is naturally present in significant quantities in tropical oils such as coconut oil and palm kernel oil. nih.gov These oils can be hydrolyzed to release the constituent fatty acids, which are then separated by fractional distillation to obtain pure decanoic acid.

Furthermore, advances in metabolic engineering and synthetic biology offer pathways to produce decanoic acid and other fatty acids from microbial fermentation. nih.gov Engineered yeasts, such as Yarrowia lipolytica, and bacteria can be designed to produce specific chain-length fatty acids from simple sugars or other renewable carbon sources. researchgate.net This approach allows for the production of decanoic acid with a potentially lower environmental footprint compared to traditional agriculture and provides a stable supply chain independent of climate variations.

Modifying the decanoic acid molecule before the introduction of the sulfonic acid group can provide alternative synthetic routes that may offer better control over regioselectivity and stereoselectivity.

One strategy is the introduction of a double bond at the alpha-beta position to create methyl 2-decenoate. This unsaturated ester could then be subjected to a sulfonation reaction where the sulfonic acid group adds across the double bond. While this might not directly yield the desired 2-sulfonic acid, it opens up different reaction mechanisms and possibilities for functionalization.

A more direct approach involves the alpha-halogenation of decanoic acid or its corresponding acyl chloride, followed by esterification to yield, for example, methyl 2-bromodecanoate. This alpha-bromo ester is an excellent substrate for nucleophilic substitution. Reacting it with a nucleophilic sulfur species, such as sodium sulfite (Na₂SO₃), would directly install the sulfonic acid group at the C-2 position via an Sₙ2 reaction. This pathway avoids the use of harsh sulfonating agents like SO₃ and could potentially be adapted for stereoselective synthesis by starting with an enantiomerically pure alpha-hydroxy acid, converting the hydroxyl group into a good leaving group, and then performing the substitution with inversion of stereochemistry. The derivatization of fatty acids is a well-established field, providing a versatile toolbox for creating functionalized molecules. nih.govmdpi.com

Reaction Kinetics and Thermodynamics in Formation Processes

The formation of this compound is characterized by rapid kinetics and significant thermodynamic considerations. The sulfonation of fatty acid methyl esters with gaseous SO₃ is a fast reaction, though not instantaneous, and is highly exothermic. unad.edu.coresearchgate.net

Thermodynamics: The reaction is marked by a substantial release of heat, with the reaction enthalpy estimated to be between 140 and 200 kJ/mol. researchgate.net More specific analysis indicates that the formation of the initial intermediate is highly exothermic, with an enthalpy of 150–170 kJ/mol, a figure that includes approximately 25 kJ/mol for the heat of absorption of SO₃. unad.edu.co This significant exothermicity requires efficient heat removal during industrial production, often accomplished in specialized reactors like falling film reactors, to prevent localized overheating, over-sulfonation, and degradation of the product. google.comresearchgate.net

Temperature: The sulfonation temperature is typically maintained between 75°C and 90°C. google.com Following the initial sulfonation, an aging or digestion step is carried out at a slightly elevated temperature, often between 80°C and 95°C, for a period ranging from 30 to 60 minutes. google.comgoogle.com This stage is critical for the completion of the reaction and the rearrangement of intermediates. scribd.com

Molar Ratio: To achieve high conversion rates (greater than 90%), a molar excess of the sulfonating agent is required. The typical mole ratio of methyl ester feedstock to SO₃ ranges from 1:1.1 to 1:1.5. google.com

Reaction Time: While the initial sulfonation is rapid, the subsequent aging step is necessary to maximize the yield of the desired monosulfonated product. scribd.com

Table 1: Key Thermodynamic and Kinetic Parameters in the Formation of Methyl Ester Sulfonates
ParameterTypical Value / ConditionSignificance
Reaction Enthalpy (ΔH)-140 to -200 kJ/molHighly exothermic, requiring efficient heat management. unad.edu.coresearchgate.net
Kinetic ModelSecond-orderDescribes the dependence of reaction rate on reactant concentrations. unad.edu.co
Sulfonation Temperature75 - 90 °COptimizes reaction rate while minimizing side reactions. google.com
Aging Temperature80 - 95 °CPromotes the rearrangement of intermediates to the final product. google.com
SO₃ / Methyl Ester Molar Ratio1.1:1 to 1.5:1Ensures high conversion of the methyl ester feedstock. google.com
Aging Time30 - 60 minutesAllows for the rate-controlling rearrangement step to proceed towards completion. google.com

Computational Chemistry Approaches to Synthetic Route Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the synthetic pathways of α-MES, including this compound. These theoretical studies provide deep insights into reaction mechanisms, the stability of intermediates, and the thermodynamic landscape of the reaction, which are often difficult to determine experimentally.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, have been employed to calculate the thermodynamic stability of the various intermediates formed during the sulfonation of methyl esters. unad.edu.co These calculations confirm experimental findings that the formation of intermediates is a highly exothermic process. unad.edu.co By modeling the potential energy surface, computational methods can help identify the most likely reaction pathways and the transition states connecting reactants, intermediates, and products.

Furthermore, theoretical studies on related reactions, such as the esterification of sulfonic acids with alcohols, showcase the power of these methods. rsc.orgresearchgate.netrsc.org In such studies, different potential mechanisms (e.g., addition-elimination, Sₙ1, Sₙ2) are modeled to determine their respective activation barriers and Gibbs free energies. rsc.org The results can rule out energetically unfavorable pathways and identify the most plausible reaction mechanism. rsc.orgresearchgate.netrsc.org For example, DFT studies have been used to investigate the molecular structure and vibrational frequencies of related sulfonate esters, with results showing excellent agreement with experimental spectroscopic data. nih.gov This approach provides a powerful complement to experimental work, aiding in the design of more efficient and selective synthetic routes by predicting the effects of different catalysts, solvents, or reaction conditions.

Table 2: Application of Computational Chemistry in Sulfonation Route Design
Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of intermediate stability and reaction enthalpies. unad.edu.coConfirms the high exothermicity of intermediate formation and helps visualize the thermodynamic profile of the reaction. unad.edu.co
Transition State TheoryCalculation of activation energy barriers for different mechanistic pathways (e.g., Sₙ1, Sₙ2). rsc.orgIdentifies the lowest energy path and rate-determining steps, guiding the optimization of reaction conditions.
Vibrational Frequency AnalysisPrediction of IR and Raman spectra for reactants, intermediates, and products. nih.govAids in the structural confirmation of species observed during experimental analysis.

Molecular Structure and Reactivity Studies

Conformational Analysis of 1-Methoxy-1-oxodecane-2-sulfonic acid

The spatial arrangement of atoms in this compound is crucial for understanding its interactions with other molecules. This arrangement, or conformation, is determined by a delicate balance of intramolecular forces.

Due to the lack of experimental crystallographic data for this compound, its molecular geometry is best explored through quantum mechanical simulations. These computational methods predict the most stable three-dimensional structure by calculating the molecule's electronic energy for different atomic arrangements. For a molecule of this complexity, several low-energy conformations are expected due to the rotational freedom around the numerous single bonds in the decane (B31447) chain.

Table 1: Predicted Bond Lengths and Angles for this compound (Illustrative Data)

Parameter Predicted Value
C-S Bond Length ~1.8 Å
S=O Bond Length ~1.45 Å
C-C (alkyl) Bond Length ~1.54 Å
C=O (ester) Bond Length ~1.22 Å
C-O (ester) Bond Length ~1.35 Å
O-C (methyl) Bond Length ~1.43 Å
C-S-O Bond Angle ~106°
O=S=O Bond Angle ~120°
C-C-C (alkyl) Bond Angle ~109.5°

Note: These are estimated values based on general principles of molecular modeling and may not represent exact computational results.

The conformation of this compound is significantly influenced by intramolecular interactions. A prominent interaction is the potential for hydrogen bonding between the acidic proton of the sulfonic acid group and one of the oxygen atoms of the methoxycarbonyl group. nih.gov This interaction could lead to a more compact, pseudo-cyclic arrangement in the gas phase or in non-polar solvents.

In addition to hydrogen bonding, dipole-dipole interactions between the polar sulfonic acid and ester groups, as well as van der Waals forces along the hydrocarbon chain, play a crucial role in stabilizing the molecule's conformation. The interplay of these forces determines the rotational barriers around the C-C and C-S bonds.

Investigation of Chemical Reactivity and Transformation Pathways

The reactivity of this compound is governed by the functional groups present: the sulfonic acid, the ester, and the alkyl chain.

The sulfonic acid group is strongly acidic. In aqueous solution, this compound is expected to be a strong acid, readily donating its proton to water to form a sulfonate anion and a hydronium ion. msu.edu The pKa value of the sulfonic acid group is anticipated to be low, comparable to other alkane sulfonic acids.

The acid-base equilibrium is influenced by the solvent. In non-aqueous solvents, the extent of dissociation will depend on the solvent's polarity and its ability to solvate the resulting ions. The basicity of the ester's carbonyl oxygen is very weak and would only become significant in the presence of very strong acids.

Table 2: Estimated pKa Values in Different Solvents (Illustrative Data)

Solvent Estimated pKa
Water < 0
Acetonitrile ~7-8
Dimethyl Sulfoxide (DMSO) ~2-3

Note: These are estimated values based on related compounds and the principles of acid-base chemistry.

The sulfonic acid group itself is generally resistant to electrophilic attack due to the electron-withdrawing nature of the sulfonyl group. However, the aromatic-like stability of the sulfonate group makes it a good leaving group in certain nucleophilic substitution reactions, although such reactions at a saturated carbon are less common than in aromatic systems. csbsju.edu

More relevant are the reactions of the corresponding sulfonyl chloride, which could be synthesized from the sulfonic acid. The sulfonyl chloride would be susceptible to nucleophilic attack by a variety of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the formation of the corresponding carboxylic acid and methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic carbonyl carbon of the ester. This irreversible reaction yields the carboxylate salt and methanol.

The rate of hydrolysis would be influenced by factors such as pH, temperature, and the presence of catalysts. The electron-withdrawing sulfonic acid group on the alpha-carbon may have a slight influence on the reactivity of the ester group.

Spectroscopic Characterization Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Complex Organic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For a compound with the complexity of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the methoxy (B1213986) group, the methine proton at the C-2 position, the long alkyl chain methylene (B1212753) protons, and the terminal methyl group. The chemical shift (δ) of the methine proton alpha to both the sulfonyl and carbonyl groups is anticipated to be significantly downfield due to the strong electron-withdrawing nature of these functionalities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The spectrum of this compound would show characteristic signals for the carbonyl carbon of the ester, the methoxy carbon, the C-2 carbon bearing the sulfonic acid group, and the carbons of the decane chain.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for differentiating between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orglibretexts.orguvic.cananalysis.com A series of experiments, typically DEPT-45, DEPT-90, and DEPT-135, allows for the definitive assignment of each carbon signal in the aliphatic region of the spectrum. libretexts.orglibretexts.orguvic.cananalysis.com

2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR techniques are essential for establishing the connectivity between atoms. wikipedia.orglibretexts.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton network within the decane chain. wikipedia.orglibretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon. wikipedia.orgnih.govustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. ustc.edu.cnresearchgate.netsdsu.edu This is particularly useful for identifying the connections between the functional groups and the alkyl chain, for instance, the correlation between the methoxy protons and the carbonyl carbon. ustc.edu.cnresearchgate.netsdsu.edu

A hypothetical summary of expected NMR data is presented in the table below.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135 Key HMBC Correlations
C=O-~170-OCH₃, H-2
OCH₃~3.8~53PositiveC=O
C-2~3.5~65PositiveC=O, C-3, C-4
C-3~1.8~30NegativeH-2, H-4
C-4 to C-9~1.2-1.4~22-32Negative-
C-10~0.9~14PositiveH-8, H-9

Vibrational Spectroscopy for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule. researchgate.net These techniques are highly sensitive to the types of bonds and their immediate chemical environment.

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the various functional groups. A very strong and sharp absorption is expected for the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. libretexts.orgpressbooks.pub The sulfonic acid group (-SO₃H) gives rise to several characteristic bands, including strong and broad S=O stretching absorptions, typically observed in the regions of 1340-1350 cm⁻¹ (asymmetric) and 1150-1165 cm⁻¹ (symmetric). researchgate.net Additionally, a broad O-H stretching band from the sulfonic acid is expected in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations of the alkyl chain will appear just below 3000 cm⁻¹. vscht.czlibretexts.org

Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR. While the carbonyl stretch is also observable in the Raman spectrum, the S=O stretches of the sulfonate group are typically strong and well-defined. nih.gov The long alkyl chain will exhibit characteristic C-H bending and stretching modes. qub.ac.uk The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, which is useful for confirming the presence of all key functional groups and for assessing the purity of the sample.

Functional Group Vibrational Mode Expected FTIR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H (Sulfonic Acid)Stretching2500-3300 (broad)Weak
C-H (Alkyl)Stretching2850-29602850-2960
C=O (Ester)Stretching1735-1750 (strong)1735-1750
S=O (Sulfonic Acid)Asymmetric Stretch1340-1350 (strong)Strong
S=O (Sulfonic Acid)Symmetric Stretch1150-1165 (strong)Strong
C-O (Ester)Stretching1000-1300Moderate
S-O (Sulfonic Acid)Stretching1030-1070Moderate

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. chemguide.co.uk For a molecule like this compound, which has limited volatility, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. cas.cn

Molecular Ion Determination: In ESI-MS, the compound can be ionized to form a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. cas.cn The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion corresponding to [M-31]⁺.

Cleavage of the ester group: Loss of the methoxycarbonyl group (-COOCH₃) would lead to a significant fragment.

Loss of the sulfonic acid group (-SO₃H): The cleavage of the C-S bond would result in the loss of 81 Da.

Fragmentation of the alkyl chain: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) would be indicative of the long aliphatic chain. libretexts.org

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. For more volatile derivatives, such as the methyl ester of the sulfonic acid, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) could also be utilized. nih.govacs.orgshimadzu.com

m/z of Fragment Ion Proposed Identity
[M+H]⁺Protonated molecule
[M-H]⁻Deprotonated molecule
[M-31]⁺Loss of -OCH₃
[M-81]⁺Loss of -SO₃H
Series of ions separated by 14 DaFragmentation of the decane chain

Derivatization and Functionalization Strategies

Synthesis of Ester and Amide Derivatives of 1-Methoxy-1-oxodecane-2-sulfonic acid

The presence of a methyl ester and a sulfonic acid group allows for the selective synthesis of various ester and amide derivatives, offering pathways to new molecules with tailored properties.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid ester of this compound can undergo transesterification reactions. By reacting the parent compound with different alcohols in the presence of an acid or base catalyst, a diverse range of esters can be synthesized. The choice of alcohol can be used to introduce various functionalities, such as longer alkyl chains, aromatic rings, or reactive groups.

Table 1: Hypothetical Esterification Products of this compound

Reactant AlcoholCatalystPotential Product Name
EthanolH₂SO₄1-Ethoxy-1-oxodecane-2-sulfonic acid
Propan-2-olNaOiPr1-Isopropoxy-1-oxodecane-2-sulfonic acid
Benzyl alcoholp-Toluenesulfonic acid1-(Benzyloxy)-1-oxodecane-2-sulfonic acid

Amidation Reactions with Amines

The methyl ester can also be converted to a wide array of amides through aminolysis. This reaction involves treating this compound with primary or secondary amines. The resulting amides can introduce new properties, such as increased hydrogen bonding capabilities or the potential for further chemical modification if the amine contains other functional groups.

Table 2: Potential Amide Derivatives from this compound

Reactant AmineReaction ConditionsPotential Product Name
AmmoniaHeat1-Amino-1-oxodecane-2-sulfonic acid
DiethylamineElevated TemperatureN,N-Diethyl-1-oxodecane-2-sulfonamide
AnilineLewis Acid CatalystN-Phenyl-1-oxodecane-2-sulfonamide

Chemical Modifications of the Alkyl Chain

The ten-carbon alkyl chain of this compound provides a scaffold for various chemical modifications, enabling the introduction of new functionalities and the alteration of the compound's physical and chemical properties.

Selective Halogenation and Subsequent Transformations

Selective halogenation of the alkyl chain can be achieved using various reagents, with the position of halogenation depending on the reaction conditions. For instance, free-radical halogenation would likely lead to a mixture of halogenated isomers. These halogenated intermediates are valuable precursors for a range of subsequent transformations, including nucleophilic substitution and elimination reactions, opening pathways to alcohols, ethers, alkenes, and other derivatives.

Introduction of Additional Functional Groups

Beyond halogenation, other functional groups can be introduced onto the alkyl chain. For example, oxidation reactions could potentially introduce hydroxyl or carbonyl groups. Furthermore, radical addition reactions could be employed to append other chemical moieties to the carbon backbone.

Oligomerization and Polymerization Studies Involving this compound Units

Further research into these areas would be necessary to fully elucidate the potential of this compound as a building block for novel materials.

Role in Catalysis and Chemical Transformations

Investigation of 1-Methoxy-1-oxodecane-2-sulfonic acid as an Acid Catalyst

There is no specific research available on the investigation of this compound as an acid catalyst.

Catalytic Activity in Esterification Reactions

While sulfonic acids are widely used as catalysts for esterification reactions, no studies were found that specifically detail the catalytic activity of this compound in these reactions. aurak.ac.aemdpi.commasterorganicchemistry.com Esterification is a crucial industrial process, and solid acid catalysts, including sulfonic acid-functionalized materials, are often favored for their ease of separation and reusability. aurak.ac.aemdpi.com The general mechanism involves the protonation of the carboxylic acid by the sulfonic acid catalyst, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com

Application in Dehydration Reactions

Similarly, no literature specifically describes the application of this compound in dehydration reactions. Strong acids are essential for the dehydration of alcohols to form alkenes, and sulfonic acids can serve this purpose. libretexts.orglibretexts.org The reaction typically proceeds via an E1 or E2 mechanism, depending on the structure of the alcohol, and involves the protonation of the alcohol's hydroxyl group to form a good leaving group (water). libretexts.orglibretexts.org

Mechanistic Studies of Heterogeneous vs. Homogeneous Catalysis

No mechanistic studies comparing the heterogeneous and homogeneous catalytic performance of this compound could be located. Such studies are crucial for understanding the catalyst's behavior and optimizing reaction conditions. For sulfonic acids in general, heterogeneous catalysts (where the sulfonic acid group is immobilized on a solid support) are often preferred in industrial settings to simplify product purification and catalyst recycling. mdpi.comnih.govbeilstein-journals.org Homogeneous catalysis, while sometimes offering higher activity, can suffer from challenges related to catalyst separation. beilstein-journals.org

Participation in Advanced Organic Reactions

There is no available research on the participation of this compound in advanced organic reactions.

As a Reagent in Named Reactions

No publications were found that document the use of this compound as a reagent or catalyst in any named organic reactions.

Its Influence on Reaction Selectivity and Yield

Without any specific studies on the catalytic applications of this compound, there is no data on its influence on reaction selectivity and yield. For sulfonic acid catalysts in general, factors such as the nature of the support material, the density of sulfonic acid groups, and the reaction conditions can significantly impact the selectivity and yield of a given transformation. cnr.it

Environmental Fate and Transformation Mechanisms Academic Perspective

Mechanistic Studies of Biodegradation Pathways in Environmental Systems

General studies on methyl ester sulfonates indicate that they are readily biodegradable. researchgate.netresearchgate.net The rate of biodegradation has been observed to be inversely related to the length of the carbon chain; shorter-chain MES tend to biodegrade more rapidly. researchgate.netresearchgate.netukm.my This suggests that 1-Methoxy-1-oxodecane-2-sulfonic acid, as a C10 MES, would likely exhibit a high degree of biodegradability.

A generalized degradation pathway for MES has been proposed, which is thought to commence with the microbial hydrolysis of the ester linkage. researchgate.net This initial step would yield a fatty acid sulfonate and methanol (B129727). The subsequent steps would likely involve desulfonation and the oxidation of the resulting fatty acid. researchgate.net

Elucidation of Microbial Degradation Routes

Specific microbial species responsible for the degradation of this compound have not been identified in the available literature. While research has identified bacterial communities and specific strains, such as Comamonas testosteroni, involved in the degradation of other anionic surfactants like linear alkylbenzene sulfonates (LAS), similar detailed studies for short-chain MES are not apparent. nih.gov

Enzyme-Mediated Transformations

The specific enzymes involved in the biodegradation of this compound remain uncharacterized in the reviewed scientific papers. For other sulfonated surfactants, enzymes such as monooxygenases and esterases have been implicated in the degradation process. nih.gov For instance, in the degradation of LAS, a Baeyer-Villiger monooxygenase and a carboxylesterase are involved in the breakdown of intermediate compounds. nih.gov It is plausible that similar classes of enzymes could be involved in the breakdown of MES, but specific enzymatic pathways have not been elucidated for this compound.

Photochemical Degradation Mechanisms Under Simulated Environmental Conditions

Research into the photochemical degradation of anionic surfactants often involves advanced oxidation processes, such as UV/TiO2 or UV/H2O2, which generate highly reactive hydroxyl radicals. sciencepublishinggroup.comosti.govresearchgate.net These radicals can attack the organic structure of the surfactant, leading to its progressive breakdown and eventual mineralization to carbon dioxide and water. osti.gov While these general principles would apply to this compound, specific studies detailing its photochemical degradation pathways, quantum yields, and the identity of intermediate photoproducts under simulated environmental conditions are not available. The efficiency of photodegradation can be influenced by the specific structure of the surfactant. researchgate.net

Interactions with Environmental Matrices and Sorption Mechanisms

The interaction of anionic surfactants with environmental matrices like soil and sediment is governed by a combination of hydrophobic and electrostatic interactions. nih.gov The sorption behavior is influenced by the properties of the surfactant, such as its chain length, and the characteristics of the environmental matrix, including its organic carbon content, clay mineralogy, and pH. researchgate.netmdpi.com

For anionic surfactants, sorption to negatively charged soil and sediment particles is generally limited by electrostatic repulsion. However, hydrophobic interactions between the alkyl chain of the surfactant and the organic matter in the soil can lead to sorption. nih.govnih.gov Studies on other short-chain anionic surfactants have indicated that their sorption behavior can be complex and may not follow the same trends as their long-chain counterparts. mdpi.comresearchgate.net Specifically, for this compound, there is a lack of empirical data on its sorption coefficients (Kd) and organic carbon-normalized sorption coefficients (Koc) for various environmental matrices.

Below is a summary of general findings for Methyl Ester Sulfonates (MES) and other anionic surfactants, as specific data for this compound is not available.

Environmental Process General Findings for MES and Anionic Surfactants Data Availability for this compound
Biodegradability Readily biodegradable; rate decreases with increasing chain length. researchgate.netresearchgate.netukm.myNot specifically studied, but expected to be high.
Microbial Degradation General pathway involves ester hydrolysis, desulfonation, and fatty acid oxidation. researchgate.netSpecific microbial routes not elucidated.
Enzymatic Transformation Specific enzymes not identified for MES. Other anionic surfactants are degraded by monooxygenases and esterases. nih.govNo specific data available.
Photochemical Degradation Can be degraded by advanced oxidation processes generating hydroxyl radicals. sciencepublishinggroup.comosti.govresearchgate.netNo specific mechanistic studies available.
Sorption Mechanisms Governed by hydrophobic and electrostatic interactions; dependent on soil/sediment properties. nih.govmdpi.comNo specific sorption data available.

Advanced Analytical Methodologies for Detection and Quantification Research Focus

Development of Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are fundamental for separating components from a mixture. For a compound like 1-Methoxy-1-oxodecane-2-sulfonic acid, both liquid and gas chromatography would be viable avenues for research.

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. A hypothetical HPLC method for this compound would require careful optimization of several parameters. Due to its sulfonic acid group, it is a polar and ionic compound, making reversed-phase chromatography a likely choice, potentially with an ion-pairing agent to improve peak shape and retention.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

ParameterPotential ConditionRationale
Column C18 or C8Provides a non-polar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradientA gradient elution would be necessary to elute the compound with good resolution.
Ion-Pairing Agent Tetrabutylammonium (TBA) saltsTo neutralize the negative charge of the sulfonic acid group, improving retention and peak symmetry.
Detector UV-Vis (low wavelength), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)The choice of detector would depend on the compound's chromophores and the desired sensitivity.
Flow Rate 0.5 - 1.5 mL/minA standard flow rate to ensure efficient separation.
Column Temperature 25 - 40 °CTo ensure reproducible retention times.

Direct analysis of the highly polar and non-volatile this compound by GC is not feasible. Therefore, a derivatization step would be essential to convert it into a more volatile and thermally stable compound. A common approach for sulfonic acids is esterification or silylation.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for both quantification and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the gold standard for sensitive and selective analysis. The mass spectrometer can provide molecular weight information and fragmentation patterns, confirming the identity of the compound. Electrospray ionization (ESI) in negative ion mode would be the most probable ionization technique due to the acidic nature of the sulfonic acid group.

Following the necessary derivatization as mentioned in section 7.1.2, Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. The mass spectrometer would analyze the fragments of the derivatized compound, providing structural information and a high degree of confidence in the identification.

Spectrophotometric and Electrochemical Detection Methodologies

While chromatographic techniques are more common, spectrophotometric and electrochemical methods could potentially be developed. A spectrophotometric method might involve a reaction that produces a colored product, allowing for quantification using a UV-Vis spectrophotometer. Electrochemical detection could be possible if the molecule possesses electroactive functional groups, offering a sensitive detection method, particularly when coupled with HPLC. However, without experimental data, the feasibility and specifics of these methods remain speculative.

Computational and Theoretical Chemical Investigations

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the electronic structure of molecules, providing insights into their geometry, energy, and properties. These calculations are based on the fundamental principles of quantum mechanics.

Energy Minimization and Transition State Identification

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved through a process called energy minimization. For 1-Methoxy-1-oxodecane-2-sulfonic acid, this would involve using a selected level of theory (e.g., a DFT functional like B3LYP) and a basis set (e.g., 6-31G*) to iteratively adjust the atomic coordinates until the lowest energy conformation is found.

Identifying transition states is essential for understanding reaction mechanisms. These are the highest energy points along a reaction pathway. Computational methods can locate these structures, and subsequent calculations can confirm they are true transition states by identifying a single imaginary vibrational frequency.

Table 1: Hypothetical Geometrical Parameters for Energy Minimized this compound

ParameterAtom 1Atom 2Atom 3Atom 4Value (Example)
Bond LengthC1O11.20 Å
Bond AngleO1C1O2125°
Dihedral AngleC2C3C4C5180°

Note: The values in this table are illustrative examples and not the result of actual calculations.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to understand its behavior in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solute and solvent molecules interact and arrange themselves. This can provide insights into solvation energies, diffusion coefficients, and the local solvent structure around the sulfonic acid and ester functional groups.

Structure-Reactivity Relationship Modeling (Excluding Biological Contexts)

Structure-reactivity relationship modeling aims to correlate the molecular structure of a compound with its chemical reactivity. In a non-biological context, this could involve studying how modifications to the alkyl chain length or the ester group of this compound would affect its reactivity in a specific chemical transformation, such as hydrolysis. Quantum chemical descriptors like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges can be calculated to rationalize and predict reactivity trends.

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Prohibited Properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to a particular physicochemical property. To develop a QSPR model for a series of related sulfonic acid esters, one would first calculate a set of molecular descriptors for each compound. These descriptors, which quantify various aspects of molecular structure, would then be used to build a mathematical equation that predicts a specific property, such as boiling point or viscosity.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1-Methoxy-1-oxodecane-2-sulfonic acid, and how can reaction efficiency be optimized?

  • Methodology : Sulfonic acid derivatives are typically synthesized via sulfonation reactions using agents like sulfur trioxide or chlorosulfonic acid. For methoxy groups, alkylation with methyl halides or methoxy precursors under basic conditions is common. Optimize reaction efficiency by controlling temperature (e.g., 0–5°C for exothermic sulfonation) and using catalysts like pyridine to neutralize acidic byproducts .
  • Validation : Confirm structural integrity via 1H^1 \text{H}-NMR (methoxy singlet at ~3.3 ppm) and FT-IR (sulfonate S=O stretching at 1150–1250 cm1^{-1}) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard Mitigation : Based on analogous sulfonic acids (e.g., 1-Hexanesulfonic acid sodium salt), avoid inhalation/contact by using fume hoods, nitrile gloves, and safety goggles. Store in cool, dry conditions away from strong oxidizers/acids to prevent hazardous reactions .
  • Emergency Measures : For skin exposure, wash immediately with soap/water; for eye contact, rinse for 15+ minutes with saline. Consult SDS templates for sulfonic acids .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Analytical Workflow :

  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of methoxy or sulfonate groups).
  • NMR : Use 13C^{13} \text{C}-NMR to resolve carbonyl (C=O) and sulfonate (SO3_3) carbons.
  • Elemental Analysis : Verify C, H, S, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does this compound behave under varying pH conditions, and what degradation pathways are observed?

  • Stability Analysis : Sulfonic acids generally exhibit high acidity (pKa ~1–2) and stability in acidic conditions. However, alkaline environments may induce ester hydrolysis of the methoxy group. Monitor degradation via HPLC-UV at 220 nm, observing methoxide release .
  • Contradictions : Some sulfonic acids (e.g., benzenesulfonic acid derivatives) show unexpected instability in buffered solutions due to trace metal catalysis—researchers should test chelating agents like EDTA .

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic substitution reactions?

  • Theoretical Framework : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, identifying electrophilic sites (e.g., sulfonate sulfur). Compare with experimental kinetic data to validate transition states .
  • Case Study : For analogous methanesulfonic acid chlorides, simulations accurately predicted regioselectivity in alcohol substitution reactions .

Q. How can researchers resolve contradictions in reported toxicity profiles of sulfonic acid derivatives?

  • Data Reconciliation : Toxicity discrepancies (e.g., acute vs. chronic effects) may arise from impurity profiles or assay conditions. For example, 1-Hexanesulfonic acid sodium salt is classified as non-hazardous, but its thermal decomposition products (e.g., sulfur oxides) are toxic . Conduct purity assessments via GC-MS and replicate assays under OECD guidelines .

Methodological Recommendations

Q. What strategies mitigate interference from this compound in mixed-matrix chromatographic analyses?

  • Chromatography Optimization : Use ion-pairing agents (e.g., tetrabutylammonium bromide) in reverse-phase HPLC to improve peak symmetry. Adjust mobile phase pH to 2.5–3.0 to suppress sulfonate ionization and reduce column retention variability .

Q. How should researchers design experiments to study the compound’s interactions with biological membranes?

  • Experimental Design :

  • Liposome Assays : Incorporate the compound into phosphatidylcholine bilayers and measure permeability via fluorescent dye leakage.
  • MD Simulations : Model membrane insertion using CHARMM36 force fields, focusing on sulfonate group hydration effects .

Tables

Table 1 : Stability of Sulfonic Acid Derivatives Under Stress Conditions

ConditionObservation (this compound)Reference Compound Data
Thermal (60°C) Decomposition >72 hours (SO2_2 release)1-Hexanesulfonic acid
UV Light No degradation (photostable)Benzenesulfonic acid
pH 12 Methoxy hydrolysis in 24 hoursMethanesulfonic acid

Table 2 : Recommended Analytical Techniques for Key Functional Groups

Functional GroupTechniqueDiagnostic Signal
Sulfonate (SO3_3)FT-IR1150–1250 cm1^{-1}
Methoxy (OCH3_3)1H^1 \text{H}-NMRδ 3.3 ppm (singlet)
Carbonyl (C=O)13C^{13} \text{C}-NMRδ 170–180 ppm

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